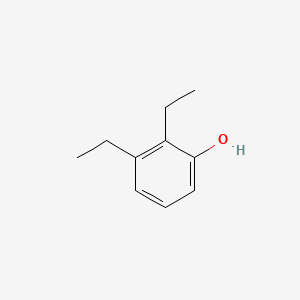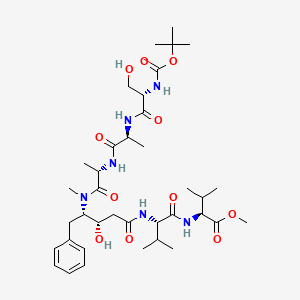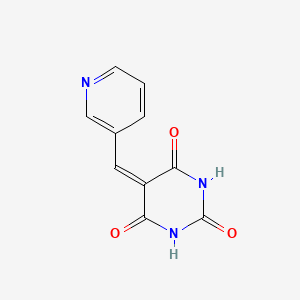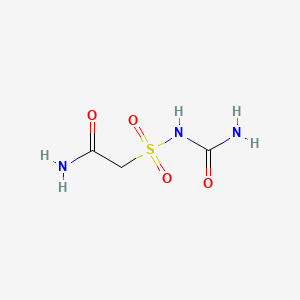
2,3-Diethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethylphenol is an organic compound with the molecular formula C10H14O. It is a type of phenol where two ethyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Diethylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with ethyl halides in the presence of a base. Another method includes the Friedel-Crafts alkylation of benzene with ethyl chloride, followed by hydroxylation.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that ensure high yield and purity. The use of catalysts such as aluminum chloride in the Friedel-Crafts alkylation is common. The reaction conditions typically involve controlled temperatures and pressures to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Ethyl-substituted cyclohexanols.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
2,3-Diethylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of resins, plastics, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Diethylphenol involves its interaction with various molecular targets. As a phenolic compound, it can form hydrogen bonds and interact with enzymes and proteins. Its effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparación Con Compuestos Similares
- 2,5-Diethylphenol
- 3,5-Diethylphenol
- 2,3-Dimethylphenol
Comparison: 2,3-Diethylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to 2,5-Diethylphenol and 3,5-Diethylphenol, it has different steric and electronic effects, leading to variations in its reactivity and applications. 2,3-Dimethylphenol, on the other hand, has methyl groups instead of ethyl groups, which affects its boiling point, solubility, and other physical properties.
Propiedades
Número CAS |
66142-71-0 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2,3-diethylphenol |
InChI |
InChI=1S/C10H14O/c1-3-8-6-5-7-10(11)9(8)4-2/h5-7,11H,3-4H2,1-2H3 |
Clave InChI |
RLEWTHFVGOXXTN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)










